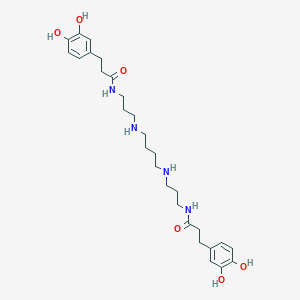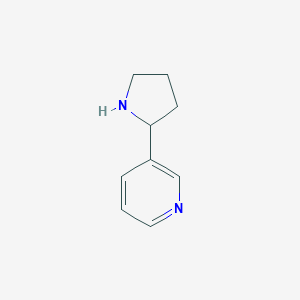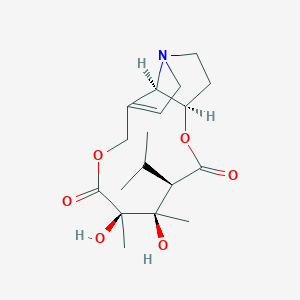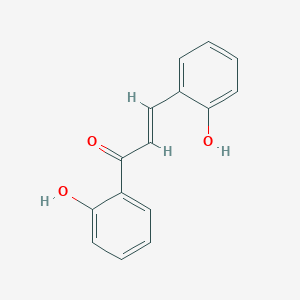
7-Methoxyisoflavone
Übersicht
Beschreibung
7-Methoxyisoflavone is a naturally occurring isoflavone derivative, known for its potential health benefits and biological activities. It is a type of flavonoid, which are compounds widely found in plants and known for their antioxidant properties. This compound has been studied for its role as an activator of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Wirkmechanismus
Target of Action
7-Methoxyisoflavone, a derivative of soybean isoflavone, is a natural flavonoid compound that has been reported to have multiple signaling pathways regulation effects . The primary targets of this compound are T helper cell types 1 (Th1 cells), T helper cell types 2 (Th2 cells), and T helper 17 cells (Th17 cells) . These cells play a crucial role in immune responses and inflammation .
Mode of Action
This compound interacts with its targets by regulating the balance between Th1 and Th2 cells and reducing Th17 cytokine production . In the case of atopic dermatitis induced by fluorescein isothiocyanate (FITC), this compound reduces Th1 cytokines production and regulates Th1/Th2 balance by downregulating the secretion of thymic stromal lymphopoietin (TSLP) via inactivation of the NF-κB pathway . In oxazolone (OXZ)-induced atopic dermatitis, this compound functions through the reduction of Th17 cytokine production .
Biochemical Pathways
This compound affects multiple signaling pathways. It regulates the Th1/Th2 balance in FITC-induced atopic dermatitis model and reduces Th17 cell subset in OXZ-induced atopic dermatitis model . This regulation of immune response pathways leads to a decrease in inflammation and alleviation of atopic dermatitis symptoms .
Pharmacokinetics
The adme properties of a molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in ear thickness, spleen index, mast cell activation, neutrophil infiltration, and serum IgE levels in female BALB/c mice . It also reduces Th1 cytokines production and regulates Th1/Th2 balance, leading to the alleviation of atopic dermatitis symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Atopic dermatitis, a condition that this compound has been shown to alleviate, is influenced by multiple environmental factors such as mite, dust, smoking, pollen, and exposure to allergens . Therefore, these environmental factors could potentially influence the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
7-Methoxyisoflavone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits mitosis induced by concanavalin A in human peripheral blood mononuclear cells with an IC50 value of 1.36 µg/ml . Additionally, this compound inhibits the growth of HCT116 colon cancer cells in a concentration-dependent manner . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . These interactions highlight the compound’s potential as a modulator of cellular proliferation and immune responses.
Cellular Effects
This compound has been shown to influence various cellular processes. It ameliorates atopic dermatitis symptoms by regulating multiple signaling pathways and reducing chemokine production . In particular, it decreases ear thickness, spleen index, mast cell activation, neutrophil infiltration, and serum IgE levels in mice models . The compound also affects cell signaling pathways, such as the NF-κB pathway, and modulates the balance between Th1 and Th2 cytokines . These effects demonstrate the compound’s ability to modulate immune responses and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses . The compound also affects gene expression by downregulating the secretion of thymic stromal lymphopoietin (TSLP) and reducing the production of Th17 cytokines . These molecular interactions underscore the compound’s potential as an anti-inflammatory and immunomodulatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy in reducing inflammation and modulating immune responses over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes metabolic processing, leading to the formation of various metabolites that may contribute to its biological effects. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoflavone typically involves the methylation of 7-hydroxyisoflavone. One common method starts with 5,7-dihydroxyisoflavones, which are methylated using dimethylcarbamoylchloride to protect the 7-hydroxy group. Subsequent aminomethylation using formaldehyde aminals can be performed to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of green synthesis reagents like dimethyl carbonate for the methylation step, ensuring an environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxyisoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and aminomethylated derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other bioactive flavonoids.
Biology: It is used in studies related to cellular energy regulation due to its role as an AMPK activator.
Medicine: Research has shown its potential in treating conditions like atopic dermatitis by regulating multiple signaling pathways and reducing chemokine production
Industry: It is used in the formulation of dietary supplements aimed at improving muscle mass and overall health.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxyisoflavone: Similar in structure but lacks the methoxy group, leading to different biological activities.
5-Methyl-7-methoxyisoflavone: Known for its muscle-building properties, often used in dietary supplements.
Genistein and Daidzein: Other well-known isoflavones with estrogenic activities, commonly found in soy products.
Uniqueness: 7-Methoxyisoflavone is unique due to its specific activation of AMPK, which is not as pronounced in other isoflavones. This makes it particularly valuable in research focused on metabolic regulation and energy homeostasis .
Eigenschaften
IUPAC Name |
7-methoxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECSQLKWZBEUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348530 | |
| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621-56-3 | |
| Record name | 7-Methoxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-Mif has been shown to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway. [] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those encoding for adhesion molecules like ICAM-1 and VCAM-1. By inhibiting NF-κB activation, 7-Mif reduces the expression of these adhesion molecules, ultimately hindering the adhesion of monocytes to endothelial cells, a key process in inflammation. []
A: Yes, 7-Mif, along with esculetin, acts as a Bradyrhizobium group-specific nod gene inducer. [] Research suggests that the level of nodY-lacZ induction in B. japonicum and Thai Bradyrhizobium strains increases with increasing concentrations of 7-Mif. Interestingly, this pattern is not observed in B. elkanii strains. []
ANone: The molecular formula of 7-Methoxyisoflavone is C16H12O4, and its molecular weight is 268.26 g/mol.
A: Researchers have employed various spectroscopic techniques for structural elucidation of this compound and its analogs. These include UV-Vis spectroscopy, IR spectroscopy, Mass Spectrometry (MS), 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, including COSY and NOESY experiments. [, , , , , ]
A: While the provided literature doesn't explicitly delve into detailed computational studies, one research mentions the use of "structure activity relationship" (SAR) analysis to investigate the remyelinating activity of this compound and edaravone. [] This suggests that computational tools might have been employed to understand the relationship between the structure of these compounds and their biological activities.
A: Yes, studies indicate that incorporating a tertiary amine group into daidzein derivatives generally leads to moderate cholinesterase inhibition. [] Interestingly, 7-hydroxychromone derivatives, which lack the B ring of the daidzein scaffold, display weaker bioactivity, and compounds without the tertiary amine group show no inhibitory activity. [] This suggests that both the tertiary amine group and the B ring of the daidzein scaffold are crucial for cholinesterase inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


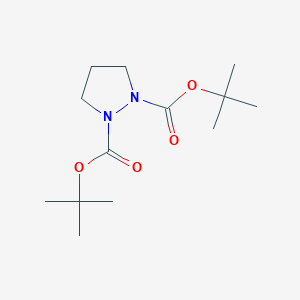
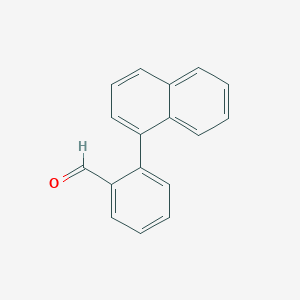
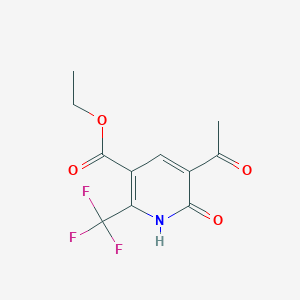
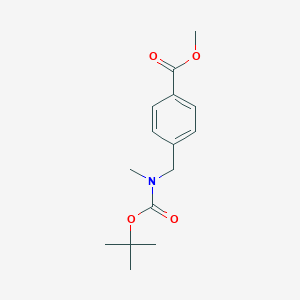

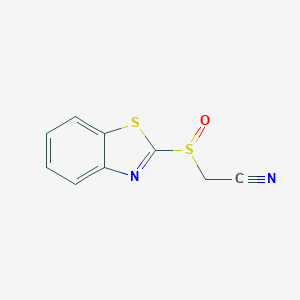
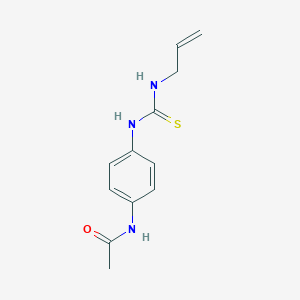
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
